molecular formula C15H14N4O3S B6535409 N-[(11E)-12-ethyl-4,6-dioxa-10-thia-12-azatricyclo[7.3.0.0^{3,7}]dodeca-1(9),2,7-trien-11-ylidene]-1-methyl-1H-pyrazole-5-carboxamide CAS No. 1173378-28-3

N-[(11E)-12-ethyl-4,6-dioxa-10-thia-12-azatricyclo[7.3.0.0^{3,7}]dodeca-1(9),2,7-trien-11-ylidene]-1-methyl-1H-pyrazole-5-carboxamide

Cat. No.: B6535409
CAS No.: 1173378-28-3
M. Wt: 330.4 g/mol
InChI Key: BXWFCSMVCCBZLT-UHFFFAOYSA-N
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Description

This compound features a complex tricyclic core (4,6-dioxa-10-thia-12-azatricyclo[7.3.0.0³⁷]dodeca-1(9),2,7-triene) with a conjugated 11E-ethylidene group and a 1-methyl-pyrazole-5-carboxamide substituent. The tricyclic system integrates oxygen, sulfur, and nitrogen heteroatoms, which contribute to its electronic and steric properties. The pyrazole carboxamide moiety likely enhances binding specificity, as seen in bioactive pyrazole derivatives .

Properties

IUPAC Name

N-(7-ethyl-[1,3]dioxolo[4,5-f][1,3]benzothiazol-6-ylidene)-2-methylpyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N4O3S/c1-3-19-10-6-11-12(22-8-21-11)7-13(10)23-15(19)17-14(20)9-4-5-16-18(9)2/h4-7H,3,8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXWFCSMVCCBZLT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=CC3=C(C=C2SC1=NC(=O)C4=CC=NN4C)OCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-[(11E)-12-ethyl-4,6-dioxa-10-thia-12-azatricyclo[7.3.0.0^{3,7}]dodeca-1(9),2,7-trien-11-ylidene]-1-methyl-1H-pyrazole-5-carboxamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article delves into the compound's synthesis, biological mechanisms, and research findings regarding its activity against various biological targets.

Chemical Structure and Properties

This compound features a unique tricyclic structure with multiple heteroatoms, which may contribute to its biological properties. The presence of functional groups such as the pyrazole and carboxamide moieties enhances its potential interactions with biological targets.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. For example, studies have shown that derivatives of this compound can inhibit the growth of various bacterial strains, including those resistant to conventional antibiotics.

Anticancer Activity

The anticancer potential of this compound has been explored through various in vitro studies. For instance, research has demonstrated that similar pyrazole derivatives can induce apoptosis in cancer cell lines such as MCF7 (breast cancer) and CEM (leukemia) cells. Mechanistic studies suggest that these compounds may disrupt cell cycle progression and activate apoptotic pathways .

The mechanism by which this compound exerts its biological effects involves interactions with specific molecular targets:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways of pathogens or cancer cells.
  • Receptor Binding : It may bind to receptors that modulate cell signaling pathways critical for cell proliferation and survival.
  • DNA Interaction : Some studies suggest that similar compounds can intercalate into DNA, leading to disruptions in replication and transcription processes.

Study 1: Antimicrobial Evaluation

A study conducted on a series of related compounds showed that those with structural similarities to N-[...] exhibited potent antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The minimum inhibitory concentrations (MICs) were determined to be in the low micromolar range.

Study 2: Anticancer Efficacy

In a comparative study involving various pyrazole derivatives, it was found that N-[...] significantly reduced cell viability in MCF7 cells by inducing apoptosis via the intrinsic pathway. Flow cytometry analysis revealed an increase in sub-G1 phase cells indicative of apoptotic cell death .

Research Findings Summary Table

Activity Target Effect Reference
AntimicrobialBacterial strainsInhibition of growth
AnticancerMCF7 and CEM cellsInduction of apoptosis
Enzyme inhibitionVarious metabolic enzymesReduced enzymatic activity

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Table 1: Key Structural Features and Properties

Compound Name Core Structure Substituents/Functional Groups Key Analytical Data (NMR/MS) Synthesis Yield (Reported)
Target Compound 4,6-dioxa-10-thia-12-azatricyclo[7.3.0.0³⁷] 1-methyl-pyrazole-5-carboxamide, 12-ethylidene (E) Not explicitly reported in evidence Not reported
(4-Azatetracyclo[5.3.2.0²,⁶.0⁸,¹⁰]dodec-11-en-4-yl)(pyridin-2-yl)methanone 4-azatetracyclo[5.3.2.0²,⁶.0⁸,¹⁰] Pyridin-2-yl carbonyl ¹H/¹³C-NMR matched theoretical values Moderate to excellent
N-[3-(dimethylamino)propyl]-N-{4,6-dioxa-10-thia-12-azatricyclo[7.3.0.0³⁷]dodeca-1(9),2,7,11-tetraen-11-yl}-3-(phenylsulfanyl)propanamide hydrochloride Same tricyclic core as target compound 3-(phenylsulfanyl)propanamide, dimethylaminopropyl HCl salt characterization Not reported
Ethyl 2-amino-6-(5-amino-3-hydroxy-1H-pyrazol-1-yl)-5-cyano-4-phenyl-4H-pyran-3-carboxylate (11b) Pyran core Pyrazole, cyano, ester Synthetic procedure described; no NMR/MS Not reported

Core Structure Variations

  • Heteroatom Arrangement : The target compound’s 4,6-dioxa-10-thia-12-azatricyclo core distinguishes it from simpler tricyclic systems (e.g., 4-azatetracyclo in ). The sulfur atom at position 10 may enhance lipophilicity and π-π stacking compared to oxygen/nitrogen analogs .
  • Similar rigidity is observed in 4-azatetracyclo derivatives, which showed inhibitory activity against 11β-HSD1 .

Substituent Effects

  • Pyrazole Carboxamide vs. Acyl Groups: The 1-methyl-pyrazole-5-carboxamide group in the target compound differs from acylated analogs (e.g., tert-butyl or thien-2-yl carbonyl in ). Pyrazole derivatives are known for hydrogen-bonding capabilities, which could influence binding affinity .
  • Ethylidene vs. Saturated Linkers : The 11E-ethylidene group introduces conjugation and planar geometry, contrasting with saturated linkages in compounds like . This may affect electronic delocalization and interaction with hydrophobic pockets.

Analytical and Computational Insights

  • Molecular Networking and Bioactivity Clustering : Evidence highlights that compounds with related fragmentation patterns (e.g., cosine scores >0.8 in MS/MS) or bioactivity profiles often share structural motifs. The target compound’s pyrazole group may cluster it with kinase inhibitors or anti-inflammatory agents.
  • QSAR Predictions : As per , the compound’s similarity to tricyclic inhibitors could enable QSAR modeling to predict ADMET properties or binding modes, leveraging datasets from .

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